

# Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4

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## Compound of Interest

Compound Name: 2-Nitrobenzaldehyde-d4

Cat. No.: B561862

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Nitrobenzaldehyde-d4**. It includes tabulated data for easy reference, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, drug development, and other scientific endeavors.

## Core Physical and Chemical Properties

**2-Nitrobenzaldehyde-d4** is the deuterated analog of 2-Nitrobenzaldehyde. The incorporation of deuterium atoms provides a valuable tool for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.<sup>[1][2]</sup> The key physical and chemical properties are summarized in the table below.

| Property            | Value   | Source    |
|---------------------|---|-----------|
| IUPAC Name          | 2,3,4,5-tetradeuterio-6-nitrobenzaldehyde   | [2][3]    |
| Synonyms            | 2-Nitrobenzaldehyde D4, 1-Formyl-2-nitrobenzene-d4, 2-NBA-d4                                | [2]       |
| CAS Number          | 1020718-69-7  | [3][4]    |
| Molecular Formula   | C <sub>7</sub> HD <sub>4</sub> NO <sub>3</sub>  | [2][4][5] |
| Molecular Weight    | 155.14 g/mol  | [3][4]    |
| Appearance          | Pale Yellow Solid / Pale Yellow Needles   | [2][4]    |
| Melting Point       | 41-42 °C  | [2][5]    |
| Solubility          | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. Slightly soluble in Chloroform. | [2][5]    |
| Storage Temperature | -20°C for long-term storage   | [4][5]    |

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of nitrobenzaldehyde derivatives are crucial for ensuring the quality and reliability of research outcomes.

### Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

While a specific protocol for the deuterated variant is not readily available, the synthesis of the parent compound, 2-Nitrobenzaldehyde, provides a foundational method that can be adapted. A common approach involves the oxidation of 2-nitrotoluene.

Materials:

- Sodium methylate

- Ethanol
- Oxalic acid diethyl ester
- 2-Nitrotoluene
- Ice water
- Sodium carbonate
- Toluene
- Potassium permanganate
- 50% Sulphuric acid
- Sodium sulphate

Procedure:

- Dissolve 383 g of sodium methylate in ethanol.[6]
- Add 985 g of oxalic acid diethyl ester and 925 g of 2-nitrotoluene to the solution.[6]
- Heat the mixture under reflux for 30 minutes and then allow it to cool.[6]
- Cautiously add 300 ml of ice water, and after the exothermic reaction subsides, add an additional 1,600 ml of water.[6]
- Boil the mixture under reflux for another 90 minutes.[6]
- Perform steam distillation until two distinct phases are no longer observed passing over. The organic phase from the distillate contains unreacted 2-nitrotoluene.[6]
- Filter the remaining aqueous phase of the distillate and add 600 g of anhydrous sodium carbonate and 2,000 ml of toluene.[6]
- Cool the mixture to +3°C.[6]

- Over a period of 70 minutes, add 650 g of solid potassium permanganate, maintaining the reaction temperature between +2°C and +6°C.[6]
- Stir the mixture for an additional 45 minutes at +5°C, then warm it to 40°C.[6]
- Add 50% strength sulphuric acid dropwise, controlling the exothermic reaction to maintain a temperature of 35°-40°C by cooling.[6]
- Filter off the insoluble material and separate the toluene phase from the filtrate.[6]
- Wash the filter residue with hot toluene and combine the toluene phases.[6]
- Extract the combined toluene phases by shaking with a 15% sodium carbonate solution and then with water.[6]
- Dry the toluene phase with sodium sulphate.[6]
- Concentrate the toluene phase in vacuo to obtain 2-nitrobenzaldehyde as a viscous oil, which crystallizes upon cooling.[6]

## Characterization Protocols

1. Melting Point Determination: The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used. A small, powdered sample of **2-Nitrobenzaldehyde-d4** is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For **2-Nitrobenzaldehyde-d4**, this is expected to be in the range of 41-42°C.[2][5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the molecule.

- <sup>1</sup>H NMR: In a deuterated solvent such as CDCl<sub>3</sub>, the <sup>1</sup>H NMR spectrum of **2-Nitrobenzaldehyde-d4** is expected to show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions, leaving the aldehyde proton signal.
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show peaks corresponding to the seven carbon atoms in the molecule. The signals for the deuterated carbons may show coupling to deuterium.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

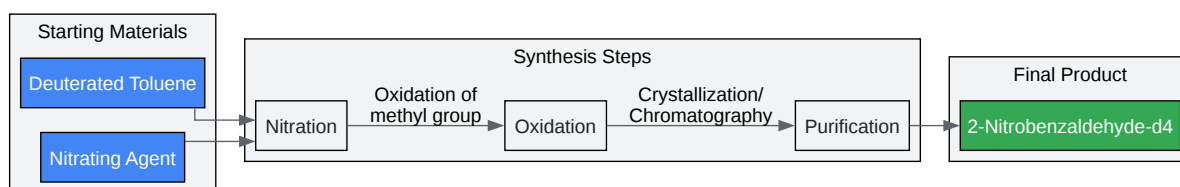
- Electron Ionization (EI-MS): This technique will fragment the molecule, providing a characteristic fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the deuterated compound (155.14 g/mol ).
- Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that can be used to observe the protonated molecule and is particularly useful for analyzing derivatives of 2-Nitrobenzaldehyde.<sup>[1]</sup>

4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Nitrobenzaldehyde include:

- C-H stretch (aldehyde):  $\sim 2850$  and  $2750\text{ cm}^{-1}$
- C=O stretch (aldehyde):  $\sim 1700\text{ cm}^{-1}$
- N-O stretch (nitro group): Asymmetric and symmetric stretches around  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$  respectively.
- C-D stretch: The presence of deuterium will introduce C-D stretching vibrations at lower frequencies than the corresponding C-H stretches.

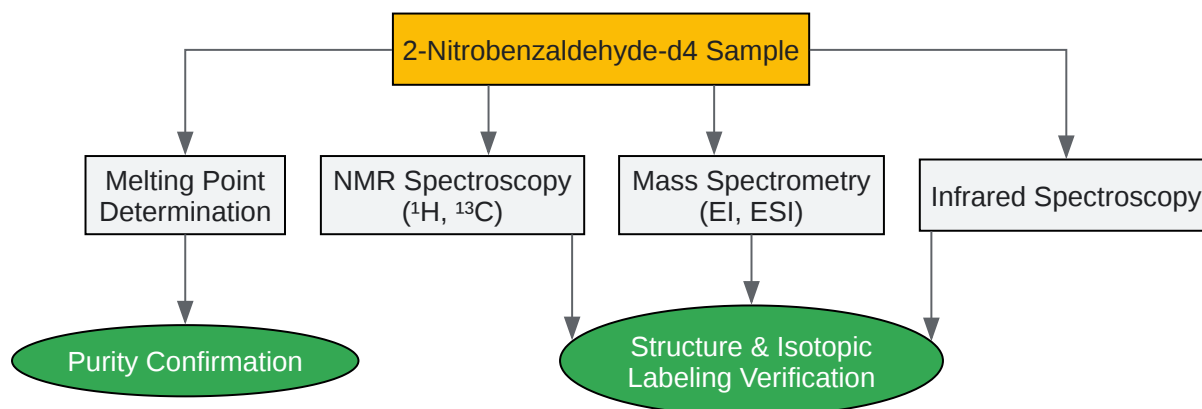
## Visualizations: Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflow for **2-Nitrobenzaldehyde-d<sub>4</sub>** and the relationship between its key properties.



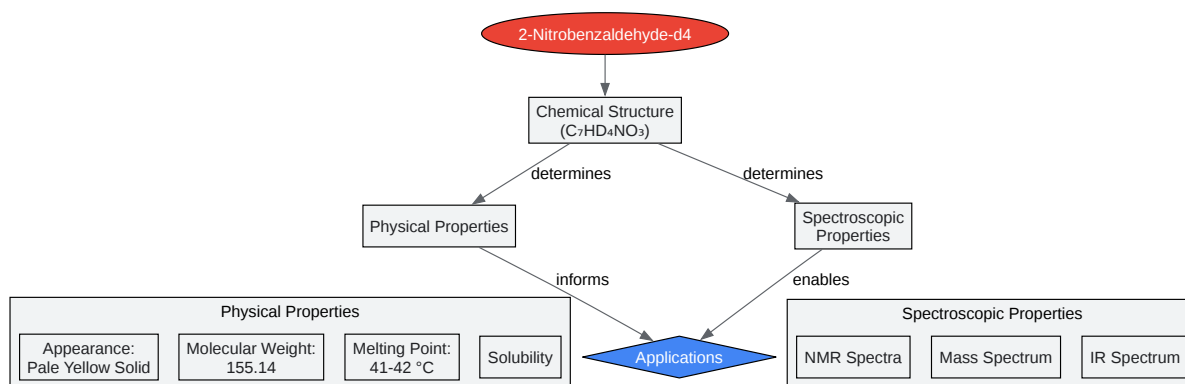
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Caption: A generalized workflow for the synthesis of **2-Nitrobenzaldehyde-d4**.



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Caption: Experimental workflow for the characterization of **2-Nitrobenzaldehyde-d4**.



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Caption: Logical relationships of **2-Nitrobenzaldehyde-d4** properties and applications.

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